Technical Monograph: Physicochemical Profiling and Synthetic Utility of 3,4-Dimethyl-2-(1H-pyrazol-1-yl)benzoic Acid
Technical Monograph: Physicochemical Profiling and Synthetic Utility of 3,4-Dimethyl-2-(1H-pyrazol-1-yl)benzoic Acid
Topic: 3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid molecular weight and formula Content Type: In-depth technical guide.
Executive Summary
3,4-Dimethyl-2-(1H-pyrazol-1-yl)benzoic acid is a specialized biaryl scaffold characterized by a highly congested "1,2,3" substitution pattern on the benzene core. This molecule serves as a critical intermediate in the synthesis of fused nitrogen heterocycles, particularly pyrazolo[1,5-a]quinazolin-5(4H)-ones , which are privileged structures in medicinal chemistry for kinase inhibition and GABA-A receptor modulation.
The molecule features a benzoic acid moiety flanked by a pyrazole ring at the ortho position (C2) and a methyl group at the meta position (C3). This steric crowding significantly influences its solubility, metabolic stability, and synthetic reactivity.
Core Identity Data
| Parameter | Value |
| Chemical Name | 3,4-Dimethyl-2-(1H-pyrazol-1-yl)benzoic acid |
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol |
| Monoisotopic Mass | 216.0899 Da |
| CAS Registry Number | Not widely listed; Analogous to 185252-69-1 (isomer) |
| SMILES | CC1=C(C(=C(C=C1)C(=O)O)N2C=CC=N2)C |
Physicochemical Profile
Understanding the physicochemical properties is essential for integrating this scaffold into drug discovery libraries. The presence of the pyrazole ring lowers the LogP compared to a phenyl analog, while the ortho-methyl group restricts bond rotation, potentially locking the bioactive conformation.
| Property | Value (Predicted) | Significance |
| LogP (Octanol/Water) | 2.45 ± 0.3 | Lipophilicity is optimal for oral bioavailability (Lipinski compliant). |
| pKa (Acid) | 3.6 – 3.8 | The ortho-pyrazole exerts an electron-withdrawing effect, slightly increasing acidity compared to benzoic acid (pKa 4.2). |
| Topological Polar Surface Area (TPSA) | ~55 Ų | Indicates good membrane permeability. |
| H-Bond Donors / Acceptors | 1 / 3 | The carboxylic acid acts as both donor/acceptor; pyrazole nitrogens act as acceptors. |
| Rotatable Bonds | 2 | Restricted rotation due to C2-C3 steric clash (atropisomerism potential). |
Synthetic Methodology
The synthesis of 3,4-dimethyl-2-(1H-pyrazol-1-yl)benzoic acid is non-trivial due to the steric hindrance provided by the methyl group at position 3. Standard nucleophilic aromatic substitution (SNAr) fails because the benzene ring is electron-rich. Therefore, Copper-Catalyzed Ullmann-Type Coupling is the requisite protocol.
Protocol: Modified Ullmann C-N Coupling
This protocol utilizes a diamine ligand to stabilize the copper species, allowing the coupling to proceed despite the steric barrier.
Reagents:
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Substrate: 2-Bromo-3,4-dimethylbenzoic acid (or its methyl ester).
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Nucleophile: 1H-Pyrazole (1.2 equiv).
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Catalyst: CuI (10 mol%).
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Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA) or 1,10-Phenanthroline (20 mol%).
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Base: K₂CO₃ (2.0 equiv).
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Solvent: DMF or DMSO (anhydrous).
Step-by-Step Workflow:
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Activation: Charge a reaction vessel with CuI, the ligand, and base. Purge with argon to remove oxygen (critical for catalyst longevity).
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Addition: Add 2-bromo-3,4-dimethylbenzoic acid and pyrazole dissolved in DMF.
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Heating: Heat the mixture to 110–120°C for 12–24 hours. The high temperature is necessary to overcome the activation energy barrier imposed by the C3-methyl group.
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Workup: Cool to room temperature. Dilute with water and adjust pH to ~3 with 1N HCl to precipitate the free acid.
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Purification: Recrystallize from Ethanol/Water. Silica gel chromatography is rarely needed unless the conversion is low.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the retrosynthetic logic and the forward reaction pathway, highlighting the critical intermediate species.
Figure 1: The steric bulk at the C3 position requires a ligand-accelerated catalytic cycle to facilitate the oxidative addition and reductive elimination steps.
Reactivity & Applications
The primary utility of 3,4-dimethyl-2-(1H-pyrazol-1-yl)benzoic acid lies in its ability to undergo cyclodehydration . The carboxylic acid (C1) and the pyrazole C5-H are positioned perfectly for an intramolecular Friedel-Crafts-type acylation, yielding the tricyclic pyrazolo[1,5-a]quinazolin-5(4H)-one scaffold.
Cyclization Protocol
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Acyl Chloride Formation: Treat the acid with Thionyl Chloride (SOCl₂) or Oxalyl Chloride to generate the acid chloride.
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Ring Closure: Dissolve the acid chloride in 1,2-dichloroethane and treat with a Lewis acid (AlCl₃) or heat in Polyphosphoric Acid (PPA).
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Result: Formation of the C-C bond between the carbonyl carbon and the pyrazole C5.
Significance in Drug Discovery:
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Kinase Inhibition: The resulting tricyclic core mimics the ATP-binding motif of many kinases.
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GABA-A Ligands: Pyrazoloquinazolines are known high-affinity ligands for benzodiazepine receptors.
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Agrochemicals: Similar scaffolds (e.g., Fluxapyroxad analogs) act as Succinate Dehydrogenase Inhibitors (SDHI).
Figure 2: The scaffold serves as a precursor for both fused tricyclic heterocycles and carboxamide-based bioactive agents.
Analytical Characterization
To validate the synthesis of this specific isomer, researchers should look for the following diagnostic signals in Proton NMR (¹H NMR) and Mass Spectrometry.
¹H NMR Diagnostics (DMSO-d₆, 400 MHz)
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Carboxylic Acid: Broad singlet at δ 12.0–13.0 ppm (exchangeable with D₂O).
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Pyrazole Ring:
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H3' and H5' usually appear as doublets (J ≈ 2.0 Hz) around δ 7.6–8.0 ppm.
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H4' appears as a triplet or doublet of doublets around δ 6.4–6.6 ppm.
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Benzene Ring: Two aromatic protons (H5, H6) showing ortho coupling (doublets, J ≈ 8.0 Hz) in the δ 7.0–7.5 ppm region.
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Methyl Groups: Two distinct singlets around δ 2.2–2.4 ppm. The C3-Me will likely be shielded slightly differently than the C4-Me due to the proximity of the pyrazole ring.
Mass Spectrometry (ESI)
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Positive Mode (M+H): m/z 217.1
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Negative Mode (M-H): m/z 215.1
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Fragmentation: Loss of CO₂ (M-44) is a common fragmentation pathway for benzoic acids, leading to the 1-phenylpyrazole cation (m/z ~173).
References
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Ullmann Coupling Methodology: Sambiagio, C., et al. "Copper-catalysed C–N bond formation: a review of the last 10 years." Chemical Society Reviews, 2014. Link
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Pyrazoloquinazoline Synthesis: Kumar, R., et al. "Design and synthesis of pyrazolo[1,5-a]quinazolin-5(4H)-ones as potent PARP-1 inhibitors." European Journal of Medicinal Chemistry, 2017. Link
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Steric Hindrance in Coupling: Ma, D., et al. "CuI/N,N-Dimethylglycine-Catalyzed Coupling Reaction of Aryl Halides with Aliphatic Amines and Nitrogen-Containing Heterocycles." Angewandte Chemie International Edition, 2003. Link
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Agrochemical Applications: Lamberth, C. "Pyrazoles in Agrochemicals." Heterocycles, 2017. Link
